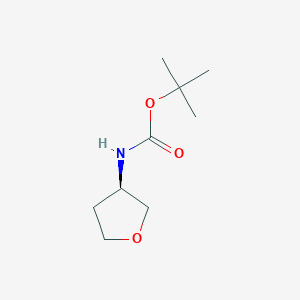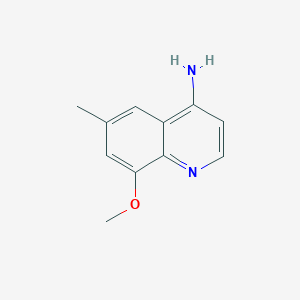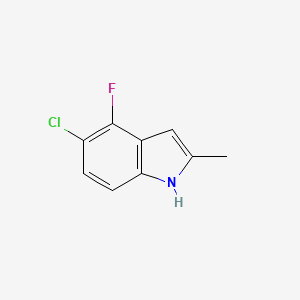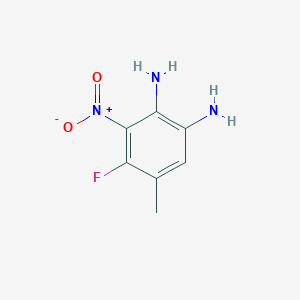
5-(Pyrazin-2-yl)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyrazin-2-yl)nicotinaldehyde: is a heterocyclic compound with the molecular formula C10H7N3O and a molecular weight of 185.18 g/mol . This compound features a pyrazine ring attached to a nicotinaldehyde moiety, making it a unique structure in the realm of nitrogen-containing heterocycles. These types of compounds are often explored for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 5-(Pyrazin-2-yl)nicotinaldehyd beinhaltet typischerweise die Kondensation von Pyrazinderivaten mit Nicotinaldehyd unter kontrollierten Bedingungen. Eine gängige Methode umfasst die Reaktion von Pyrazin-2-amin mit Nicotinaldehyd in Gegenwart eines geeigneten Katalysators . Die Reaktionsbedingungen erfordern oft ein Lösungsmittel wie Ethanol oder Methanol und können ein Erhitzen umfassen, um den Kondensationsprozess zu beschleunigen.
Industrielle Produktionsverfahren: Die industrielle Produktion von 5-(Pyrazin-2-yl)nicotinaldehyd kann Bulk-Synthesetechniken umfassen, einschließlich Durchflussreaktoren, um eine konstante Qualität und Ausbeute zu gewährleisten. Die Verwendung von hochreinen Reagenzien und optimierten Reaktionsbedingungen ist für die großtechnische Produktion von entscheidender Bedeutung .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 5-(Pyrazin-2-yl)nicotinaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.
Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.
Substitution: Der Pyrazinring kann elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Gängige Reagenzien und Bedingungen:
Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden oft verwendet.
Substitution: Reagenzien wie Halogene oder Nucleophile (z. B. Amine) können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: 5-(Pyrazin-2-yl)nicotinsäure.
Reduktion: 5-(Pyrazin-2-yl)nicotinylalkohol.
Substitution: Verschiedene substituierte Pyrazinderivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Chemie: 5-(Pyrazin-2-yl)nicotinaldehyd wird als Zwischenprodukt bei der Synthese komplexerer heterocyclischer Verbindungen verwendet. Seine einzigartige Struktur macht es zu einem wertvollen Baustein in der organischen Synthese .
Biologie und Medizin: Diese Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle, antivirale und anticancerogene Eigenschaften. Seine Fähigkeit, mit biologischen Zielstrukturen zu interagieren, macht es zu einem Kandidaten für die Wirkstoffforschung und -entwicklung .
Industrie: Im Industriesektor wird 5-(Pyrazin-2-yl)nicotinaldehyd bei der Herstellung von Spezialchemikalien und -materialien verwendet. Seine Anwendungen erstrecken sich auf die Entwicklung neuer Materialien mit spezifischen Eigenschaften .
5. Wirkmechanismus
Der Wirkmechanismus von 5-(Pyrazin-2-yl)nicotinaldehyd beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Der Pyrazinring kann an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit biologischen Makromolekülen teilnehmen. Diese Wechselwirkungen können die Aktivität von Enzymen, Rezeptoren und anderen Proteinen modulieren, was zu den beobachteten biologischen Effekten führt .
Wirkmechanismus
The mechanism of action of 5-(Pyrazin-2-yl)nicotinaldehyde involves its interaction with various molecular targets. The pyrazine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Pyrazinderivate: Dazu gehören Verbindungen wie Pyrazinamid, das als Antituberkulosemittel verwendet wird.
Nicotinaldehydderivate: Dazu gehören Verbindungen wie 3-Pyridincarboxaldehyd, das in der organischen Synthese verwendet wird.
Einzigartigkeit: 5-(Pyrazin-2-yl)nicotinaldehyd zeichnet sich durch seine kombinierte Pyrazin- und Nicotinaldehydstruktur aus, die eine einzigartige Reihe chemischer und biologischer Eigenschaften bietet. Diese duale Funktionalität ermöglicht es, an einer größeren Bandbreite an Reaktionen und Wechselwirkungen teilzunehmen als einfachere Pyrazin- oder Nicotinaldehydderivate .
Eigenschaften
CAS-Nummer |
1346687-27-1 |
|---|---|
Molekularformel |
C10H7N3O |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
5-pyrazin-2-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H7N3O/c14-7-8-3-9(5-12-4-8)10-6-11-1-2-13-10/h1-7H |
InChI-Schlüssel |
HCFAIMDBPVINQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)C2=CN=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


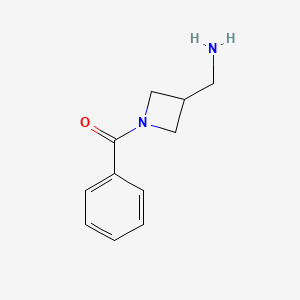
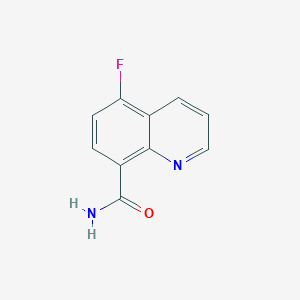
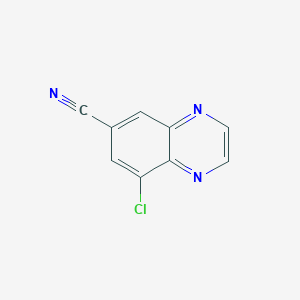
![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11908314.png)
